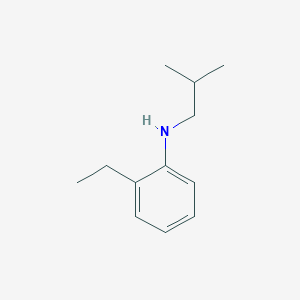
(2-Ethylphenyl)isobutylamine
Vue d'ensemble
Description
(2-Ethylphenyl)isobutylamine, also known as EPIBA, is an organic compound belonging to the class of amines. It is a colorless liquid with a sweet, fruity odor and a boiling point of 162°C. EPIBA has been widely studied in the scientific community due to its potential applications in the field of medicine. The compound has been found to possess a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry: Ligand Design
(2-Ethylphenyl)isobutylamine: is a compound that falls under the category of 2-phenethylamines , which are significant in medicinal chemistry due to their presence in key therapeutic targets. This compound can be used as a ligand for various receptors, such as adrenoceptors, dopamine receptors, and sigma receptors . Its structural flexibility allows it to be modified to improve binding affinity and selectivity for these targets.
Neuropharmacology: Dopamine Receptor Interaction
In neuropharmacology, (2-Ethylphenyl)isobutylamine may interact with dopamine receptors, influencing dopaminergic neurons that are crucial for voluntary movement, stress response, and mood regulation . Research into this application could lead to the development of new treatments for neurological disorders.
Bioactive Compound Screening
The compound’s framework is useful in screening for new bioactive molecules. By incorporating the 2-phenethylamine motif, researchers can discover novel compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators .
Pharmaceutical Testing: Reference Standards
(2-Ethylphenyl)isobutylamine: is available for purchase as a high-quality reference standard for pharmaceutical testing . It ensures accurate results in analytical chemistry when determining the presence and concentration of similar compounds in various formulations.
Toxicology: Substance Abuse Research
Given the structural similarity to other 2-phenethylamines, (2-Ethylphenyl)isobutylamine could be studied in the context of substance abuse. Its effects on the central nervous system can provide insights into the mechanisms of addiction and potential treatments .
Propriétés
IUPAC Name |
2-ethyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKVYSYLZCWFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


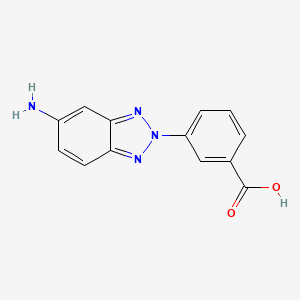
![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
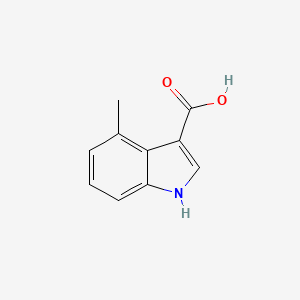


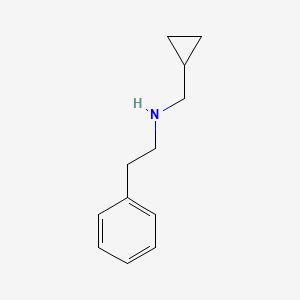
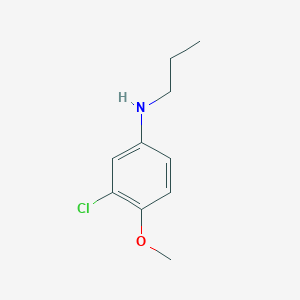
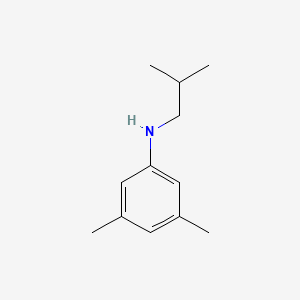
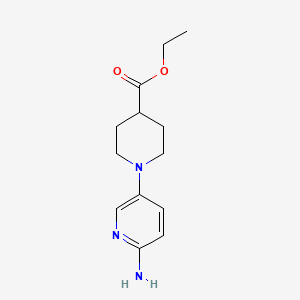
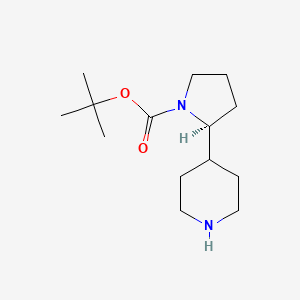
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)